

# Safety data sheet (SDS) and handling information for Timiperone-d4

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## Compound of Interest

Compound Name: *Timiperone-d4*

Cat. No.: *B15556461*

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## An In-Depth Technical Guide to the Safe Handling of **Timiperone-d4**

This guide provides comprehensive safety data and handling information for **Timiperone-d4**, a deuterated analog of Timiperone. The information presented is primarily based on the safety data for the parent compound, Timiperone, and should be used as a reference for laboratory safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**Timiperone-d4** is a labeled form of Timiperone, a butyrophenone derivative with neuroleptic and antipsychotic properties.<sup>[1]</sup> The deuteration is typically on the benzimidazolone ring.

Property	Value	Source
Molecular Formula	C22H20D4FN3OS	[2]
Molecular Weight	401.53 g/mol	[2]
Alternate Name	4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidiny]-1-(4-fluorophenyl)-1-butanone	[2]
Parent Compound CAS	57648-21-2	[3][4]
Parent Compound MW	397.51 g/mol	[1][4]
Parent Compound Formula	C22H24FN3OS	[1][4][5]

## Hazard Identification and Safety Precautions

Timiperone is classified as toxic if swallowed.[3] Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Hazard	Precautionary Statement
Acute Oral Toxicity	H301: Toxic if swallowed.[3]
Pictogram	GHS06 (Skull and crossbones)[3]
Signal Word	Danger[3]

General Handling Precautions:

- Wash hands thoroughly after handling.[3]
- Do not eat, drink, or smoke when using this product.[3]
- Use in a well-ventilated area.[3]
- Take precautionary measures against static discharge.[3]

- Wear protective gloves, eye protection, and face protection.[3]

## Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **Timiperone-d4** and ensure the safety of laboratory personnel.

Aspect	Recommendation
Storage	Store locked up.[3] Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment	Eye/face protection, skin protection (gloves), and respiratory protection (particulate filter device EN 143) are recommended.[3]
Fire-Fighting Measures	Use water, foam, or ABC powder as suitable extinguishing media.[3] Do not use a water jet. [3] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3]
Accidental Release	Take up mechanically and place in appropriate containers for disposal.[3] Ventilate the affected area.[3] Avoid release to the environment.[3]

## Toxicological and Ecological Information

The toxicological data is based on the parent compound, Timiperone.

Data Point	Value
Acute Toxicity (Oral)	LD50 Rat: 815 mg/kg

Environmental Precautions:

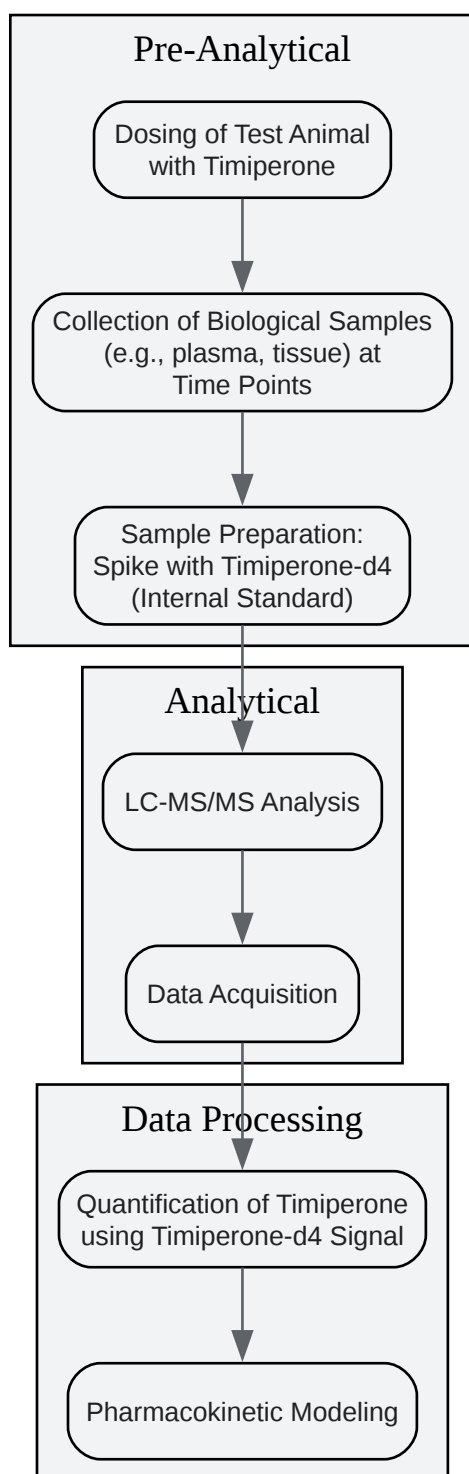
- Do not empty into drains.[3]
- Avoid release to the environment.[3]

- Keep away from drains, surface water, and groundwater.[3]

## Experimental Protocols: A General Workflow

While specific experimental protocols for **Timiperone-d4** are not readily available, its primary use is as an internal standard in quantitative bioanalysis (e.g., LC-MS/MS) for pharmacokinetic studies or as a tracer in receptor binding assays. Below is a generalized workflow for a pharmacokinetic study using **Timiperone-d4**.

## General Pharmacokinetic Study Workflow

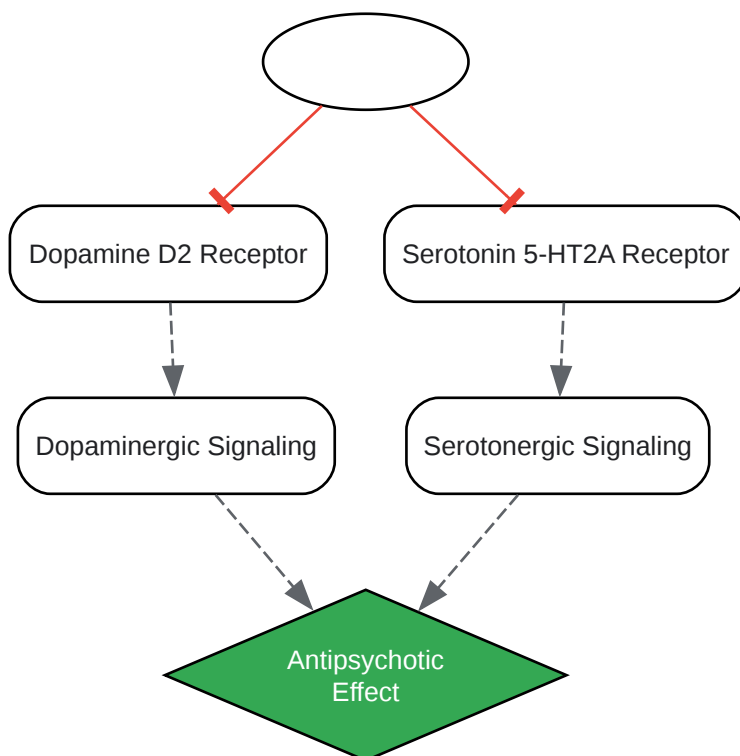


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Caption: General workflow for a pharmacokinetic study using **Timiperone-d4**.

## Signaling Pathways and Logical Relationships

Timiperone is a butyrophenone antipsychotic.[1] While the precise signaling pathways involving Timiperone are complex and not fully elucidated in the provided search results, its mechanism of action is generally understood to involve the antagonism of dopamine D2 and serotonin 5-HT2A receptors. A simplified logical diagram of this antagonism is presented below.



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